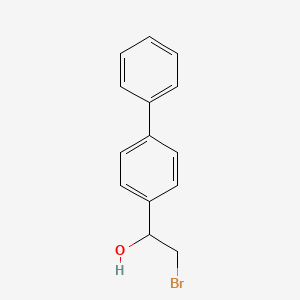![molecular formula C15H21NO5 B13563655 5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid](/img/structure/B13563655.png)
5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid is a complex organic compound that features a furan ring and a piperidine ring, both of which are functionalized with various substituents
Métodos De Preparación
The synthesis of 5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Análisis De Reacciones Químicas
5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction cascades and metabolic pathways .
Comparación Con Compuestos Similares
5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid can be compared with similar compounds such as:
5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid: This compound has a similar structure but features an oxolane ring instead of a furan ring, which can lead to different chemical reactivity and biological activity.
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid: This compound has a propanoic acid moiety instead of a furan-2-carboxylic acid moiety, affecting its physical and chemical properties.
Propiedades
Fórmula molecular |
C15H21NO5 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]furan-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-8-6-10(7-9-16)11-4-5-12(20-11)13(17)18/h4-5,10H,6-9H2,1-3H3,(H,17,18) |
Clave InChI |
VROJFNVUIPDVGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



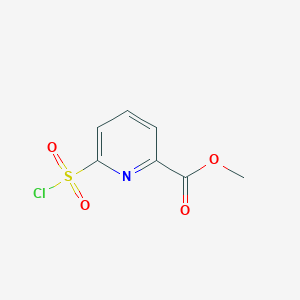
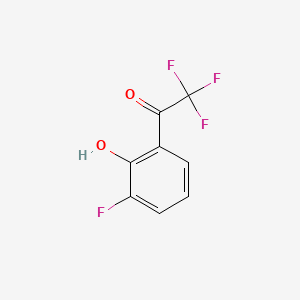
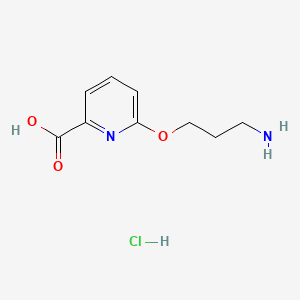
![1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea](/img/structure/B13563585.png)
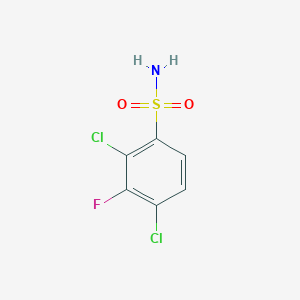
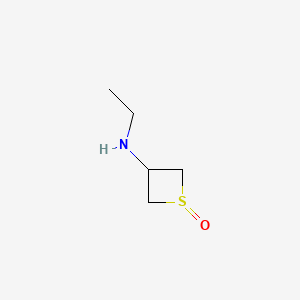


![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B13563616.png)

